3-Nitroisoxazole
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Overview
Description
3-Nitroisoxazole is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom, with a nitro group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Nitroisoxazole can be synthesized through several methods, with one of the most common being the [3+2] cycloaddition reaction. This method involves the reaction of nitrile oxides with nitroalkenes under mild conditions, often at room temperature, to yield the desired nitroisoxazole derivatives . Another approach involves the condensation of aldehydes with primary nitro compounds, which can lead to the formation of isoxazole derivatives through a series of intermediate steps .
Industrial Production Methods
Industrial production of this compound typically employs scalable synthetic routes that ensure high yield and purity. The [3+2] cycloaddition reaction is favored due to its high selectivity and efficiency. Additionally, the use of metal-free synthetic routes has gained attention for being more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-Nitroisoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under appropriate conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
3-Nitroisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-nitroisoxazole and its derivatives often involves the generation of reactive oxygen species (ROS) due to the presence of the nitro group. This leads to oxidative stress in target cells, which can result in cell death. In the case of its antiparasitic activity, this compound derivatives interact with enzymes such as cruzipain, a cysteine protease in Trypanosoma cruzi, leading to the inhibition of the parasite’s growth .
Comparison with Similar Compounds
3-Nitroisoxazole can be compared with other nitro-substituted heterocycles, such as:
5-Nitroisoxazole: Similar in structure but with the nitro group at the fifth position, leading to different reactivity and biological activity.
Nitrobenzene: A simpler aromatic compound with a nitro group, used as a precursor in the synthesis of various chemicals.
Nitrofuran: Another heterocyclic compound with a nitro group, known for its antimicrobial properties.
The uniqueness of this compound lies in its specific ring structure and the position of the nitro group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C3H2N2O3 |
---|---|
Molecular Weight |
114.06 g/mol |
IUPAC Name |
3-nitro-1,2-oxazole |
InChI |
InChI=1S/C3H2N2O3/c6-5(7)3-1-2-8-4-3/h1-2H |
InChI Key |
AOIHSSHDSKUPRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1[N+](=O)[O-] |
Origin of Product |
United States |
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